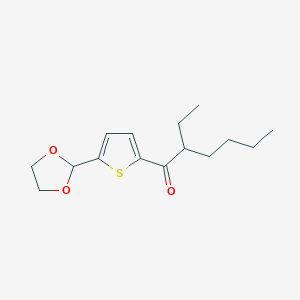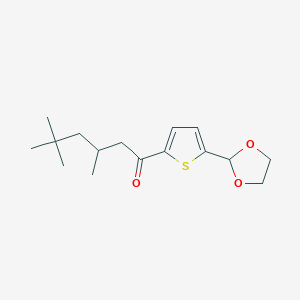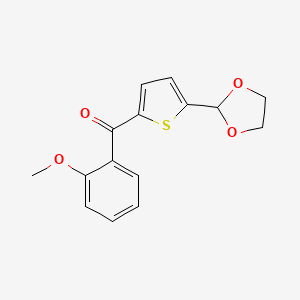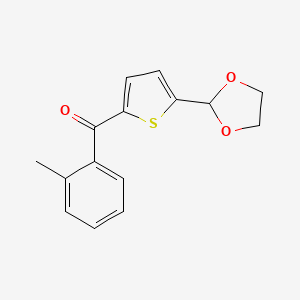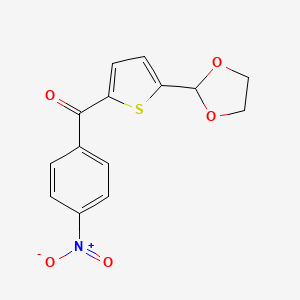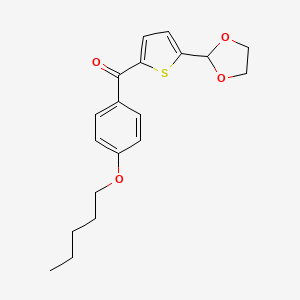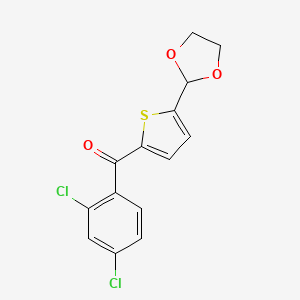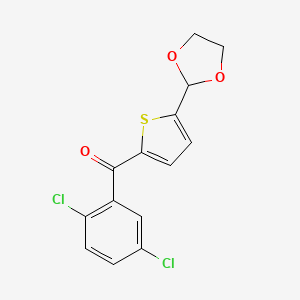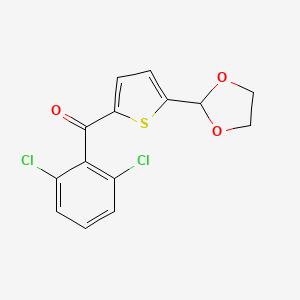
Propyl-2-Amino-4-(4-Cyclohexylphenyl)thiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 . It is used for research purposes .
Synthesis Analysis
Thiophene derivatives, such as Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate consists of 20 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The molecular weight of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is 343.48 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“Propyl-2-Amino-4-(4-Cyclohexylphenyl)thiophen-3-carboxylat” wird in der Proteomik-Forschung verwendet . Die Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Protein-Interaktionen zu untersuchen, potenzielle Arzneimittelziele zu identifizieren und Krankheitsmechanismen zu verstehen.
Medizinische Chemie
Thiophen-basierte Analoga, wie z. B. “this compound”, sind für eine wachsende Anzahl von Wissenschaftlern als potenziell biologisch aktive Verbindungen von Interesse . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie eingesetzt . Zum Beispiel werden sie als Korrosionsinhibitoren verwendet . Korrosionsinhibitoren sind Chemikalien, die die Korrosionsrate von Materialien, insbesondere Metallen, deutlich reduzieren können.
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung von organischen Halbleitern . Organische Halbleiter werden in einer Vielzahl von Anwendungen eingesetzt, darunter organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs) .
Pharmakologische Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs-, Entzündungshemmende-, antimikrobielle-, Antihypertensiv- und Anti-Atherosklerose-Eigenschaften . Zum Beispiel hat Suprofen ein 2-substituiertes Thiophen-Gerüst und ist als nicht-steroidales Antirheumatikum bekannt .
Anästhetische Eigenschaften
Articain, ein 2,3,4-Trisubstituent-Thiophen (3-n-Propylamino-α-Propionylamino-2-Carbomethoxy-4-methyl-thiophenhydrochlorid), wird in Europa als spannungsgesteuerter Natriumkanalblocker und Zahn-Anästhetikum eingesetzt . Dies deutet darauf hin, dass “this compound” möglicherweise ähnliche Anästhesie-Eigenschaften aufweist.
Wirkmechanismus
While the specific mechanism of action for Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Eigenschaften
IUPAC Name |
propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMSYVFCJXKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
